![molecular formula C28H25NO6 B10776596 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Ethyl]-4-(4'-Ethoxy-1,1'-Biphenyl-4-yl)-4-Oxobutansäure ist eine komplexe organische Verbindung, die zur Klasse der Alkyl-Phenylketone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Phthalimidgruppe, eine Biphenylgruppe und eine Butansäureeinheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Ethyl]-4-(4'-Ethoxy-1,1'-Biphenyl-4-yl)-4-Oxobutansäure umfasst in der Regel mehrere Schritte:
Bildung der Phthalimidgruppe: Dieser Schritt beinhaltet die Reaktion von Phthalsäureanhydrid mit einem Amin zur Bildung der Phthalimidgruppe.
Anbindung der Biphenylgruppe: Die Biphenylgruppe wird durch eine Suzuki-Kupplungsreaktion eingeführt, die die Reaktion einer Boronsäure mit einer halogenierten Biphenylverbindung in Gegenwart eines Palladiumkatalysators beinhaltet.
Bildung der Butansäureeinheit:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Ethyl]-4-(4'-Ethoxy-1,1'-Biphenyl-4-yl)-4-Oxobutansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen, insbesondere an der Biphenylgruppe, eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren und Ketonen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Biphenylderivaten.
Wissenschaftliche Forschungsanwendungen
2-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Ethyl]-4-(4'-Ethoxy-1,1'-Biphenyl-4-yl)-4-Oxobutansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Sie wird als potenzieller Inhibitor von Enzymen wie Matrixmetalloproteinasen (MMPs) untersucht, die an verschiedenen Krankheiten wie Krebs und Arthritis beteiligt sind.
Biochemische Forschung: Die Verbindung wird als molekularer Sonden verwendet, um Protein-Ligand-Wechselwirkungen und Enzymmechanismen zu untersuchen.
Industrielle Anwendungen: Sie kann bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer komplexer organischer Moleküle verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Ethyl]-4-(4'-Ethoxy-1,1'-Biphenyl-4-yl)-4-Oxobutansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme wie Matrixmetalloproteinasen (MMPs) ab, insbesondere MMP-12.
Beteiligte Signalwege: Durch die Hemmung von MMPs kann die Verbindung entzündungsfördernde Signalwege modulieren und den Abbau von extrazellulären Matrixkomponenten verhindern.
Wirkmechanismus
The mechanism of action of 2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as matrix metalloproteinases (MMPs), particularly MMP-12.
Pathways Involved: By inhibiting MMPs, the compound can modulate inflammatory pathways and prevent the degradation of extracellular matrix components.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Ethyl-4-(4'-Methoxy-1,1'-Biphenyl-4-yl)-4-Oxobutansäure
- 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Ethyl-4-(4'-Hydroxy-1,1'-Biphenyl-4-yl)-4-Oxobutansäure
Eindeutigkeit
2-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Ethyl]-4-(4'-Ethoxy-1,1'-Biphenyl-4-yl)-4-Oxobutansäure ist aufgrund ihrer spezifischen strukturellen Merkmale, wie der Ethoxygruppe am Biphenyl-Rest, einzigartig, die ihre Bindungsaffinität und Spezifität gegenüber molekularen Zielstrukturen wie MMPs beeinflussen kann .
Eigenschaften
Molekularformel |
C28H25NO6 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
(2S)-2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-[4-(4-ethoxyphenyl)phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H25NO6/c1-2-35-22-13-11-19(12-14-22)18-7-9-20(10-8-18)25(30)17-21(28(33)34)15-16-29-26(31)23-5-3-4-6-24(23)27(29)32/h3-14,21H,2,15-17H2,1H3,(H,33,34)/t21-/m0/s1 |
InChI-Schlüssel |
AQYSXARQCHHHLK-NRFANRHFSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[C@H](CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)

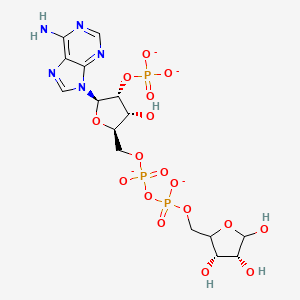

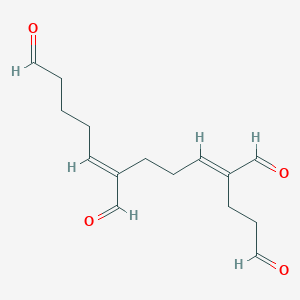



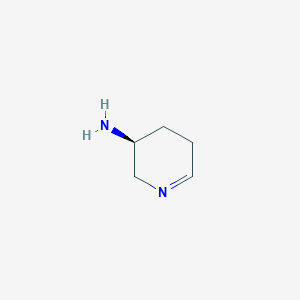
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
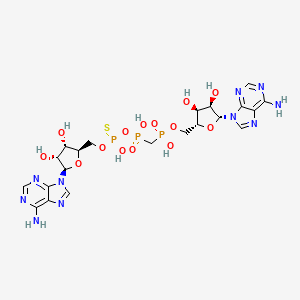
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
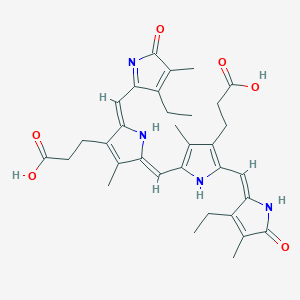
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
